4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with bromomethyl, chloro, methyl, and morpholinyl groups
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like adenosine kinase and acetylcholinesterase , which play crucial roles in various biological processes.
Mode of Action
It is suggested that similar compounds may inhibit the activity of their target enzymes, leading to changes in the concentrations of certain biochemicals in the body .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the production of reactive oxygen species and other free radicals .
Pharmacokinetics
Similar compounds have been suggested to exhibit good brain availability .
Result of Action
Similar compounds have been known to cause changes in the concentrations of certain biochemicals in the body, potentially leading to various physiological effects .
Action Environment
Similar compounds have been suggested to be sensitive to certain conditions, such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of thieno[3,2-d]pyrimidine derivatives may involve large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of dimethylformamide dimethylacetal (DMF-DMA) in combination with a primary amine has been reported as an efficient method for the synthesis of thienopyrimidine-4-one derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,2-d]pyrimidine derivatives include:
Formic Acid: Used as a one-carbon source reagent for cyclization reactions.
Isocyanates: Used for the formation of ureido intermediates, followed by base-promoted cyclization.
Dimethylformamide Dimethylacetal (DMF-DMA): Used in combination with primary amines for the synthesis of thienopyrimidine-4-one derivatives.
Major Products Formed
The major products formed from the reactions of thieno[3,2-d]pyrimidine derivatives include various substituted thienopyrimidines, which can exhibit diverse biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the pyrimidine ring.
Thieno[3,4-b]pyridines: These compounds have a similar thienopyrimidine core but differ in the arrangement of the fused rings.
Uniqueness
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl, chloro, methyl, and morpholinyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-[6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFGCCALLEYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145376 | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-45-4 | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032758-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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